3′-Prenylbiochanin A
CAS No.: 214824-09-6
Cat. No.: VC0192173
Molecular Formula: C21H20O5
Molecular Weight: 352.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 214824-09-6 |
|---|---|
| Molecular Formula | C21H20O5 |
| Molecular Weight | 352.38 |
Introduction
Chemical Structure and Properties
3′-Prenylbiochanin A (CAS: 214824-09-6) is a prenylated isoflavone with molecular formula C21H20O5 and molecular weight 352.38 g/mol . The structure consists of an isoflavone core (3-phenylchromen-4-one) with a prenyl group (3-methyl-2-butenyl) at the 3′ position of the B-ring. The compound is characterized by its specific substitution pattern, including a methoxy group at the 4′ position and hydroxy groups at specific positions of the isoflavone skeleton.
The physical and chemical properties of 3′-Prenylbiochanin A are summarized in Table 1.
Table 1: Physical and Chemical Properties of 3′-Prenylbiochanin A
| Property | Value |
|---|---|
| Molecular Formula | C21H20O5 |
| Molecular Weight | 352.38 g/mol |
| CAS Number | 214824-09-6 |
| Appearance | Crystalline solid |
| Purity (Commercial) | Minimum 95% |
| Solubility | Soluble in organic solvents (methanol, ethanol, DMSO) |
The prenyl group attached to the isoflavone skeleton increases the lipophilicity of the molecule, which enhances its ability to penetrate cell membranes and improves bioavailability compared to non-prenylated isoflavones . This characteristic is particularly important for the biological activity of prenylated compounds.
Occurrence in Nature
3′-Prenylbiochanin A has been isolated from various plant sources, with significant presence in the Erythrina genus (family Fabaceae). These plants have been used in traditional medicine across different cultures for treating various ailments.
Plant Sources
The primary natural sources of 3′-Prenylbiochanin A include species from the Erythrina genus, particularly Erythrina eriotricha . The compound is part of a larger family of prenylated isoflavones found in this genus, which has been studied for its rich phytochemical diversity and potential medicinal applications.
Related Compounds
Several structurally related prenylated compounds have been identified and studied alongside 3′-Prenylbiochanin A:
-
5-Deoxy-3′-prenylbiochanin A (7-hydroxy-4′-methoxy-3′-prenylisoflavone), isolated from Erythrina sacleuxii
-
3′-Hydroxy-5′-prenylbiochanin A (CAS: 214824-10-9), also known as 5,7,3′-Trihydroxy-4′-methoxy-5′-prenylisoflavone
-
5,4′-Dimethoxy-3′-prenylbiochanin A (7,3′-Dihydroxy-5,4′-dimethoxy-5′-prenylisoflavone)
Synthesis Methods
Several approaches have been developed for the synthesis of prenylated isoflavones, including 3′-Prenylbiochanin A. These methods provide sufficient quantities of the compound for research purposes when natural sources yield limited amounts.
General Synthetic Approaches
The synthesis of prenylated isoflavones typically follows several key strategies:
-
Claisen-Schmidt Condensation: Formation of chalcones as key intermediates
-
Cyclization to Flavanones: Conversion of chalcones to flavanone intermediates
-
Oxidative Rearrangement: Transformation of flavanones to isoflavones using hypervalent iodine reagents
-
Regioselective Prenylation: Introduction of the prenyl group at specific positions
Specific Synthesis Methods
While the specific synthesis of 3′-Prenylbiochanin A has limited documentation in available literature, related compounds have been synthesized through methods that can be adapted:
-
Total Synthesis: Starting from simple building blocks, as demonstrated for 3′-prenylgenistein using isopentenylation, hydroxyl protection, aldol condensation, cyclization, and rearrangement
-
Semisynthetic Approaches: Starting from naturally occurring isoflavones, particularly biochanin A, with subsequent regioselective prenylation
Key Reaction Conditions
The synthesis of prenylated isoflavones often involves specific reaction conditions:
-
Prenylation Methods:
-
Lewis acid-catalyzed prenylation using prenyl alcohols or prenyl halides
-
Metal-catalyzed prenylation reactions
-
Claisen rearrangement of O-prenylated precursors
-
-
Flavanone to Isoflavone Conversion:
Biological Activities
Prenylated isoflavones, including 3′-Prenylbiochanin A and its structural analogs, demonstrate various biological activities. The presence of the prenyl group often enhances these activities compared to non-prenylated counterparts.
Antimicrobial Activity
Studies on structurally related prenylated isoflavones provide insights into potential antimicrobial properties of 3′-Prenylbiochanin A:
-
Activity Against Gram-Positive Bacteria: Related diprenylated compounds such as erysubin F show activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values of 15.4 μM
-
Structure-Activity Relationships: The number and position of prenyl groups significantly influence antimicrobial activity. For example, 5-deoxy-3′-prenylbiochanin A (monoprenylated) was inactive against MRSA, while diprenylated compounds showed significant activity
-
Potential Mechanisms: The lipophilic prenyl group likely enhances membrane penetration and interaction with bacterial targets
Anti-inflammatory and Antioxidant Properties
Prenylated isoflavones often exhibit anti-inflammatory and antioxidant properties:
-
Nitric Oxide (NO) Inhibition: Related prenylated compounds have demonstrated NO inhibition in lipopolysaccharide (LPS) stimulated macrophages
-
Reactive Oxygen Species (ROS) Inhibition: Prenylated flavonoids can inhibit ROS production in stimulated phagocytes
-
DPPH Radical Scavenging: Some prenylated isoflavones show significant DPPH radical scavenging activity
Cytotoxic Activity
Limited cytotoxicity studies on related prenylated compounds suggest potential anticancer properties:
-
Cytotoxicity Against Cell Lines: Related prenylated isoflavones have shown moderate cytotoxicity against various cell lines, including NIH-3T3 fibroblasts
-
Structure-Activity Relationships: The presence and position of prenyl groups influence cytotoxic potential
Structure-Activity Relationships
The biological activity of 3′-Prenylbiochanin A and related compounds is significantly influenced by specific structural features:
Influence of Prenylation
-
Position of Prenylation: The 3′ position prenylation creates a specific bioactivity profile distinct from 5′ or 8-prenylated analogs
-
Number of Prenyl Groups: Diprenylated compounds generally show enhanced antimicrobial activity compared to monoprenylated analogs
-
Enhancement of Lipophilicity: Prenylation increases lipophilicity, improving cellular penetration and potentially enhancing bioavailability
Role of Hydroxy and Methoxy Groups
-
Hydroxy Groups: Presence and position of hydroxy groups influence antioxidant capacity and hydrogen bonding potential
-
Methoxy Groups: Methoxy substitution at the 4′ position (as in 3′-Prenylbiochanin A) affects metabolic stability and receptor interactions
Pharmacokinetic Considerations
Prenylated phenolic compounds like 3′-Prenylbiochanin A possess distinct pharmacokinetic properties:
-
Enhanced Metabolic Stability: Prenylated compounds tend to have better resistance to metabolism compared to their non-prenylated counterparts
-
Improved Absorption-Excretion Balance: The prenyl group contributes to a more favorable balance between absorption and excretion
-
Tissue Distribution: The lipophilic nature of prenylated isoflavones influences their distribution in tissues and potential to cross biological barriers
Comparative Analysis with Related Compounds
Table 2: Comparison of 3′-Prenylbiochanin A with Related Prenylated Isoflavones
This comparative analysis highlights the structure-activity relationships among prenylated isoflavones, particularly the importance of the number of prenyl groups for antimicrobial activity.
Future Research Directions
Synthetic Methodology Development
-
Regioselective Prenylation: Development of more efficient methods for regioselective prenylation at the 3′ position
-
Scalable Synthesis: Establishment of scalable synthesis approaches for larger-scale production
-
Green Chemistry Approaches: Implementation of environmentally friendly synthesis methods
Mechanistic Studies
-
Molecular Targets: Identification of specific molecular targets and binding interactions
-
Structure-Function Relationships: Detailed analysis of how structural modifications affect biological function
-
Synergistic Effects: Investigation of potential synergistic effects with other bioactive compounds or conventional drugs
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume